N-(3-cyanothiophen-2-yl)-4-oxo-4H-chromene-3-carboxamide
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Overview
Description
N-(3-cyanothiophen-2-yl)-4-oxo-4H-chromene-3-carboxamide is a heterocyclic compound that combines the structural features of thiophene and chromene. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyanothiophen-2-yl)-4-oxo-4H-chromene-3-carboxamide typically involves the reaction of 3-cyanothiophene-2-amine with 4-oxo-4H-chromene-3-carboxylic acid. The reaction is carried out under N-acylation conditions, often using coupling reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(3-cyanothiophen-2-yl)-4-oxo-4H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like N-bromosuccinimide (NBS) or nitric acid.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
N-(3-cyanothiophen-2-yl)-4-oxo-4H-chromene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antioxidant activities.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of N-(3-cyanothiophen-2-yl)-4-oxo-4H-chromene-3-carboxamide involves its interaction with biological macromolecules. It can bind to DNA and proteins, potentially disrupting their normal functions. The compound’s ability to form hydrogen bonds and π-π interactions plays a crucial role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
- N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide
- 4-oxo-2-thienylaminobut-2-enoic acids
- 3-amino-4-cyanothiophene derivatives
Uniqueness
N-(3-cyanothiophen-2-yl)-4-oxo-4H-chromene-3-carboxamide is unique due to its combination of thiophene and chromene moieties, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals .
Properties
IUPAC Name |
N-(3-cyanothiophen-2-yl)-4-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8N2O3S/c16-7-9-5-6-21-15(9)17-14(19)11-8-20-12-4-2-1-3-10(12)13(11)18/h1-6,8H,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWTXKKWGQQKWHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)C(=O)NC3=C(C=CS3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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